
cyclopenta-1,3-diene;praseodymium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;praseodymium(3+) is an organometallic compound with the molecular formula C15H15Pr. This compound consists of a praseodymium ion coordinated to three cyclopenta-1,3-diene ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;praseodymium(3+) typically involves the reaction of praseodymium chloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is the reaction of praseodymium(III) chloride with cyclopentadienyl sodium in an inert atmosphere, followed by purification through sublimation .
Industrial Production Methods
This includes the use of larger reaction vessels, more efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;praseodymium(3+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium(IV) complexes.
Reduction: Reduction reactions can lead to the formation of praseodymium(II) complexes.
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include praseodymium(IV) and praseodymium(II) complexes, as well as substituted praseodymium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;praseodymium(3+) has several scientific research applications:
Wirkmechanismus
The mechanism by which cyclopenta-1,3-diene;praseodymium(3+) exerts its effects involves the coordination of the praseodymium ion with the cyclopenta-1,3-diene ligands. This coordination stabilizes the praseodymium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands attached to the praseodymium ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(cyclopentadienyl)lanthanum(III): Similar in structure but with lanthanum instead of praseodymium.
Tris(cyclopentadienyl)cerium(III): Another similar compound with cerium as the central metal ion.
Tris(cyclopentadienyl)neodymium(III): Contains neodymium instead of praseodymium.
Uniqueness
Cyclopenta-1,3-diene;praseodymium(3+) is unique due to the specific properties imparted by the praseodymium ion.
Eigenschaften
Molekularformel |
C15H3Pr-12 |
|---|---|
Molekulargewicht |
324.09 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;praseodymium(3+) |
InChI |
InChI=1S/3C5H.Pr/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
InChI-Schlüssel |
PMBLQZBETYXTPA-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


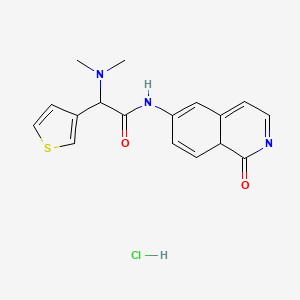

![6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B15130862.png)
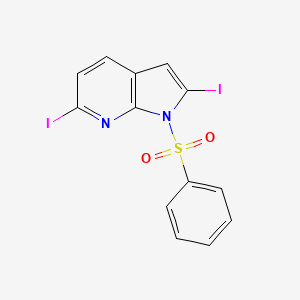
![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
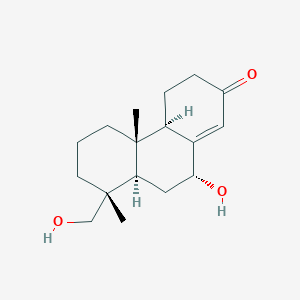
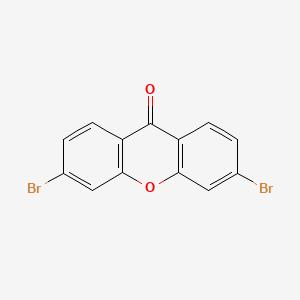



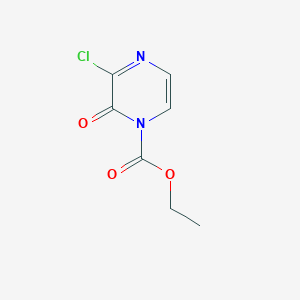
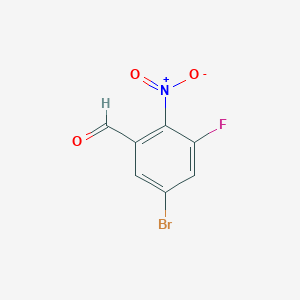

![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
